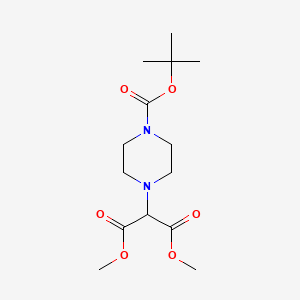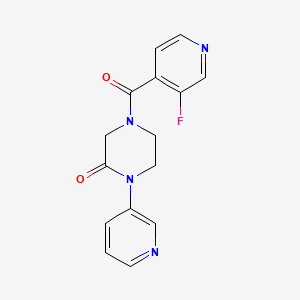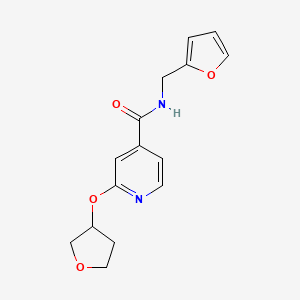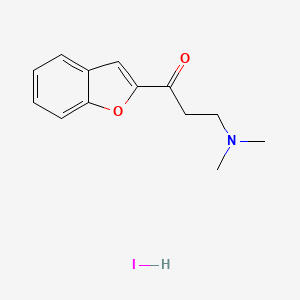
Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate
描述
Synthesis Analysis
The compound was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The structures and the synthetic route were determined by MS and 1HNMR .Molecular Structure Analysis
The molecule contains a total of 46 bonds. There are 22 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 six-membered ring, 2 esters (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
The compound is a key intermediate of Vandetanib . It serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.35 g/mol. Its IUPAC name is dimethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanedioate.科学研究应用
Medicinal Chemistry and Drug Development
- Antibacterial Activity : Compound 1 has been studied for its antibacterial properties. In vitro tests against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains have shown moderate activity .
Building Block in Organic Synthesis
- Intermediate Synthesis : Compound 1 serves as a valuable building block in the synthesis of various organic compounds. Researchers use it to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Vandetanib Precursor
- Key Intermediate for Vandetanib : Vandetanib, an anticancer drug, relies on compound 1 as a crucial intermediate in its synthesis . Researchers have explored its potential in cancer treatment.
Chemical Biology and Molecular Interactions
- Hydrogen Bond Formation : The polar nitrogen atoms in the piperazine ring facilitate hydrogen bond formation, contributing to its biological activity .
Pharmaceutical Formulation
- Physicochemical Properties : Its capacity to form hydrogen bonds and adjust molecular properties enhances its utility in drug design .
Other Potential Applications
作用机制
The compound is commonly used as a protecting group for amino acids during peptide synthesis. The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
安全和危害
未来方向
The compound and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
属性
IUPAC Name |
dimethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-14(2,3)22-13(19)16-8-6-15(7-9-16)10(11(17)20-4)12(18)21-5/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUQXGMHZNUZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(di(methoxycarbonyl)methyl)piperazine-1-carboxylate | |
CAS RN |
554450-77-0 | |
| Record name | 1,3-dimethyl 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine](/img/structure/B2624076.png)

![6-[5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2624081.png)



![2,4-Dibromo-6-{[(2-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2624088.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2624090.png)
![3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2624094.png)
![ethyl 3-cyano-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2624095.png)

